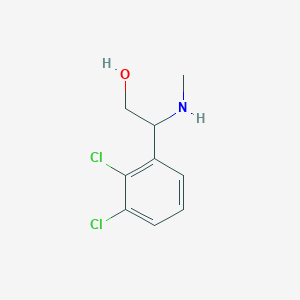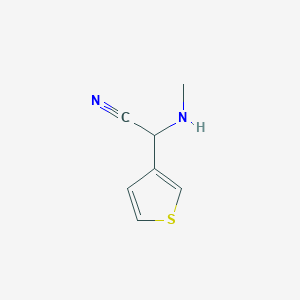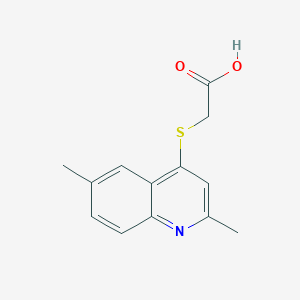
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Diclorofenil)-2-(metilamino)etan-1-ol es un compuesto orgánico que pertenece a la clase de feniletilaminas. Estos compuestos se caracterizan por la presencia de un grupo fenilo unido a una estructura de etanolamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2,3-Diclorofenil)-2-(metilamino)etan-1-ol típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 2,3-diclorobenzaldehído y metilamina.
Formación de Intermedio: El grupo aldehído del 2,3-diclorobenzaldehído reacciona con metilamina para formar un intermedio de imina.
Reducción: El intermedio de imina se reduce luego para formar el producto final, 2-(2,3-Diclorofenil)-2-(metilamino)etan-1-ol. Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Métodos de Producción Industrial
Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, condiciones de reacción optimizadas y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2,3-Diclorofenil)-2-(metilamino)etan-1-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: La reducción adicional puede conducir a la formación de aminas o alcoholes.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas pueden utilizarse para reacciones de sustitución.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de compuestos orgánicos más complejos.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición enzimática o la unión al receptor.
Medicina: Investigado por posibles aplicaciones terapéuticas, como en el tratamiento de ciertas enfermedades.
Industria: Utilizado en la producción de productos farmacéuticos, agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(2,3-Diclorofenil)-2-(metilamino)etan-1-ol implica su interacción con objetivos moleculares específicos. Estos pueden incluir:
Receptores: Unión a receptores en sistemas biológicos, lo que lleva a la modulación de las vías de señalización.
Enzimas: Inhibición o activación de enzimas, afectando los procesos metabólicos.
Vías: Interacción con vías celulares, influenciando las funciones y respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2,4-Diclorofenil)-2-(metilamino)etan-1-ol
- 2-(3,4-Diclorofenil)-2-(metilamino)etan-1-ol
- 2-(2,3-Diclorofenil)-2-(etilamino)etan-1-ol
Singularidad
2-(2,3-Diclorofenil)-2-(metilamino)etan-1-ol es único debido a su patrón de sustitución específico en el anillo fenilo y la presencia de un grupo metilamino. Esta estructura única puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C9H11Cl2NO |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12-8(5-13)6-3-2-4-7(10)9(6)11/h2-4,8,12-13H,5H2,1H3 |
Clave InChI |
JISNQROLVLKLTG-UHFFFAOYSA-N |
SMILES canónico |
CNC(CO)C1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12128094.png)
![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)

![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)

![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)
![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)
![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
![6-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12128152.png)



![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128166.png)
